3-Nonenoic acid
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Overview
Description
3-Nonenoic acid is an organic compound with the molecular formula C₉H₁₆O₂. It is a nine-carbon unsaturated fatty acid characterized by a double bond at the third carbon position. This compound is a colorless to pale yellow liquid with a slightly pungent odor. It is used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
3-Nonenoic acid is primarily used as a biochemical assay reagent . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Mode of Action
It is known that this compound is a carboxylic acid with a non-conjugated c=c double bond . This structure suggests that it may interact with its targets through the carboxylic acid group or the double bond.
Biochemical Pathways
As a biochemical reagent, it is likely used in a variety of biochemical assays and could potentially affect multiple pathways depending on the context of the experiment .
Pharmacokinetics
It can be analyzed by a reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid . This suggests that it may have certain ADME properties that allow it to be detected and analyzed in this manner.
Result of Action
As a biochemical reagent, its effects would likely depend on the specific context of the experiment in which it is used .
Action Environment
As a biochemical reagent, it is likely that factors such as ph, temperature, and the presence of other chemicals could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nonenoic acid can be synthesized through several methods:
Hydroesterification of 1,3-Butadiene: This method involves the dimerization and hydroesterification of 1,3-butadiene to produce a doubly unsaturated C₉-ester, which is then hydrogenated to yield this compound.
Ozonolysis of Oleic Acid: Another method involves the ozonolysis of oleic acid, which produces both this compound and azelaic acid.
Industrial Production Methods:
Chemical Reactions Analysis
3-Nonenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce nonanoic acid.
Reduction: Reduction of this compound can yield nonanol.
Esterification: Reacting with alcohols in the presence of an acid catalyst forms esters, which are used in fragrances and flavorings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) or ozone (O₃) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction reactions.
Acid Catalysts: Sulfuric acid (H₂SO₄) for esterification reactions.
Major Products Formed:
Nonanoic Acid: From oxidation.
Nonanol: From reduction.
Esters: From esterification.
Scientific Research Applications
3-Nonenoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the production of various esters.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential anti-inflammatory properties and its role in lipid metabolism.
Industry: Used in the manufacture of plasticizers, lubricants, and as a precursor for other chemical compounds
Comparison with Similar Compounds
3-Nonenoic acid can be compared with other similar compounds such as:
Nonanoic Acid: A saturated fatty acid with similar industrial applications but lacking the double bond present in this compound.
8-Nonenoic Acid: Another unsaturated fatty acid with a double bond at the eighth carbon position, used in similar applications.
3-Heptenoic Acid: A shorter-chain unsaturated fatty acid with a double bond at the third carbon position.
Uniqueness: this compound’s unique structure, with a double bond at the third carbon position, gives it distinct chemical properties and reactivity compared to its saturated and differently unsaturated counterparts.
Properties
CAS No. |
4124-88-3 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
non-3-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h6-7H,2-5,8H2,1H3,(H,10,11) |
InChI Key |
ZBPYTVBKHKUNHG-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC(=O)O |
Canonical SMILES |
CCCCCC=CCC(=O)O |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-nonenoic acid ethyl ester in fruit aroma?
A1: Research indicates that this compound ethyl ester plays a crucial role in the aroma profile of Chaenomeles sinensis fruits during storage. While initially not a dominant aroma component, its relative content significantly increases over time. After 90 days of storage at 8°C, it becomes a critical aroma component, reaching 21.67% of the total volatile compounds. This suggests that the esterification of this compound during storage contributes to the evolving aroma profile of the fruit. []
Q2: Can you describe a synthetic route for producing 2-nonen-4-olide, a related compound, and its odor profile?
A2: 2-nonen-4-olide, structurally similar to this compound, can be synthesized efficiently in three steps starting from heptanal. First, a Knoevenagel condensation of malonic acid and heptanal yields (E)-3-nonenoic acid. This is followed by oxidation with performic acid, leading to 3-hydroxynonan-4-olide via a process involving lactonization. Finally, reacting the lactone with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et3N) results in the elimination product, 2-nonen-4-olide. [] This compound exhibits an oily, coconut-like, and rancid odor, as confirmed by GC-olfactory analysis and sniffing blotter tests. []
Q3: Are there any studies on the autoxidation of this compound methyl ester?
A3: While the provided research doesn't directly investigate this compound, a study explored the autoxidation of its close analog, this compound methyl ester, in the presence of methanol and protons. [] This research aimed to understand the oxidative degradation pathways and the influence of reaction conditions on the formation of hydroperoxide isomers. This information could be valuable when considering the stability and potential degradation products of this compound itself, especially in similar conditions.
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